N-(1-Bromohex-5-en-2-yl)benzenesulfonamide
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Overview
Description
N-(1-Bromohex-5-en-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a bromohexenyl group attached to the nitrogen atom of the benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Bromohex-5-en-2-yl)benzenesulfonamide typically involves the reaction of benzenesulfonamide with 1-bromohex-5-ene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-Bromohex-5-en-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromohexenyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, and the reactions are typically carried out in polar aprotic solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation reactions can produce hydroxyl or carbonyl compounds.
Scientific Research Applications
N-(1-Bromohex-5-en-2-yl)benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-Bromohex-5-en-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The bromohexenyl group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, resulting in the compound’s biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: The parent compound, which lacks the bromohexenyl group.
N-(2-Bromoethyl)benzenesulfonamide: A similar compound with a shorter bromoalkyl chain.
N-(4-Bromobutyl)benzenesulfonamide: Another analog with a different bromoalkyl chain length.
Uniqueness
N-(1-Bromohex-5-en-2-yl)benzenesulfonamide is unique due to the presence of the bromohexenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
62035-80-7 |
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Molecular Formula |
C12H16BrNO2S |
Molecular Weight |
318.23 g/mol |
IUPAC Name |
N-(1-bromohex-5-en-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H16BrNO2S/c1-2-3-7-11(10-13)14-17(15,16)12-8-5-4-6-9-12/h2,4-6,8-9,11,14H,1,3,7,10H2 |
InChI Key |
MKUFSDQHXXXYCB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(CBr)NS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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